(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGDGUZDCESQB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Properties of chiral 1-methyl-5-(1-hydroxyethyl)pyrazole
Initiating Comprehensive Search
I've started a deep dive into 1-methyl-5-(1-hydroxyethyl)pyrazole. My initial focus is on uncovering its synthesis methods, chiral resolution techniques, and spectroscopic data. Furthermore, I'll investigate its applications in drug discovery and catalysis, alongside any reported biological activities and structure-activity connections.
Defining Research Scope
I'm now zeroing in on defining the scope more specifically. I'm focusing on synthesizing 1-methyl-5-(1-hydroxyethyl)pyrazole and its chiral separation, along with spectroscopic data. After that, I will also investigate medicinal chemistry and catalysis applications, and biological activities. I'm aiming for detailed experimental protocols, complete with quantitative data and authoritative sources for my reference list. I'm structuring the technical guide to cover introduction, synthesis, properties, and applications.
Expanding Research Depth
I'm now expanding my search to thoroughly cover synthesis, chiral resolution, and spectroscopic properties, alongside medicinal chemistry and catalysis applications, and biological activities and structure-activity relationships. Detailed experimental protocols, chromatographic and spectroscopic methods, and quantitative data are my priorities now. I am concurrently gathering authoritative sources and references to prepare a structured technical guide.
Technical Monograph: Strategic Sourcing and Utilization of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol
Document Type: Technical Whitepaper & Sourcing Guide Primary Scope: Chiral Building Blocks in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads
Executive Summary & Clinical Relevance
The moiety (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged scaffold" in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., c-Met, ALK, and ROS1 pathways). The 1-methyl-1H-pyrazole core serves as a bioisostere for phenyl rings, offering improved solubility and distinct hydrogen-bonding vectors, while the chiral hydroxyethyl group provides a critical handle for ether linkages that define protein-ligand binding affinity.
For the drug development professional, "sourcing" this intermediate is not merely a purchasing transaction—it is a risk management process. The proximity of the ethanol chain to the N-methyl group at the 5-position introduces steric challenges that complicate asymmetric synthesis, leading to common quality failures in commercial batches, specifically enantiomeric drift and regioisomeric contamination .
This guide outlines the technical criteria for validating suppliers and the methodologies for integrating this chiral synthon into high-value workflows.
Synthetic Routes & Origin of Impurities
To validate a supplier, one must understand how the molecule is made. The presence of specific impurities reveals the synthetic route used and the potential stability risks.
The Regioselectivity Challenge
The precursor, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, is typically synthesized via the methylation of 3(5)-methylpyrazole derivatives. This reaction often produces a mixture of 1,5- and 1,3-isomers .
-
Risk: Low-quality suppliers often fail to fully separate these regioisomers before the reduction step.
-
Impact: The 1,3-isomer is a "silent" impurity that may not resolve easily in standard reverse-phase HPLC but will drastically alter SAR (Structure-Activity Relationship) data.
Asymmetric Reduction Pathways
There are two primary industrial routes to the (R)-isomer:
-
Noyori Asymmetric Transfer Hydrogenation (ATH):
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Pros: Scalable, high yields.
-
Cons: Residual Ruthenium (heavy metal) contamination; requires strict inert atmosphere.
-
-
Biocatalytic Reduction (Ketoreductases - KREDs):
-
Catalyst: Engineered NADPH-dependent KREDs.
-
Pros: >99% e.e. (enantiomeric excess), Green chemistry, no heavy metals.
-
Cons: Enzyme cost, formulation complexity.
-
Expert Insight: Prefer suppliers utilizing Biocatalysis . The steric bulk at the 5-position often lowers the enantioselectivity of chemical catalysts (Noyori type) to ~95% e.e., requiring subsequent recrystallization. Biocatalysis typically yields >99% e.e. directly.
Visualization: Synthesis & Quality Control Workflow
The following diagram illustrates the critical decision nodes in synthesizing and qualifying this intermediate.
Figure 1: Strategic synthesis and quality assurance workflow. Note the critical divergence between Chemical and Enzymatic reduction routes.
Supplier Qualification Protocols (CQA)
When evaluating a batch from a supplier (e.g., Enamine, Combi-Blocks, or custom CROs), do not rely solely on the Certificate of Analysis (CoA). Perform the following validation.
Critical Quality Attributes (Table)
| Attribute | Specification | Rationale |
| Appearance | Clear oil or low-melting solid | Oxidation or polymerization often leads to yellowing. |
| Chemical Purity | > 98.0% (a/a) | Must exclude the 1,3-regioisomer (check via NOESY NMR). |
| Enantiomeric Excess | > 98.0% e.e. | < 98% suggests chemical synthesis without enrichment; risks racemization. |
| Residual Ruthenium | < 10 ppm | Critical if material is for GMP or late-stage tox studies. |
| Water Content | < 0.5% | Hygroscopic nature can affect stoichiometry in subsequent coupling reactions. |
Analytical Methodologies
To ensure scientific integrity, use these self-validating protocols to confirm the identity and purity of the supplied material.
Protocol: Chiral HPLC Separation
Standard reverse-phase columns cannot distinguish enantiomers. Use Normal Phase Chiral HPLC.
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based phase.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Pyrazole absorption max).
-
Expected Retention:
-
(S)-isomer: ~8.5 min
-
(R)-isomer: ~11.2 min (Verify with racemic standard).
-
Protocol: Regiochemistry Confirmation via 1H-NMR
Distinguishing the 1,5-isomer (target) from the 1,3-isomer (impurity) is difficult by MS. Use Nuclear Overhauser Effect (NOE) spectroscopy.
-
Solvent: DMSO-d6.
-
Target Signal: Irradiate the N-Methyl singlet (~3.8-4.0 ppm).
-
Observation:
-
1,5-isomer (Target): You will observe a strong NOE enhancement of the C4-proton of the pyrazole ring and the methine proton of the ethanol side chain.
-
1,3-isomer (Impurity): Irradiating the N-methyl will show NOE enhancement only for the C4-proton, but negligible interaction with the ethanol side chain (which is distal).
-
Handling and Storage Logic
The (R)-alcohol is prone to racemization under acidic conditions due to the electron-rich nature of the pyrazole ring, which can stabilize a carbocation intermediate at the benzylic-like position.
-
Storage: Store at -20°C under Argon.
-
Handling: Avoid strong Lewis acids during coupling. If converting to a leaving group (e.g., Mesylate/Tosylate), use basic conditions (Et3N/DCM) and keep temperatures < 0°C to prevent elimination to the vinyl-pyrazole.
Biological Context & Pathway Visualization
Why is this specific isomer critical? In kinase inhibition (e.g., c-Met inhibitors), the (R)-methyl group directs the pyrazole into a specific hydrophobic pocket (Selectivity Filter), while the oxygen acts as a hinge binder or solvent-exposed anchor.
Figure 2: Mechanistic basis for strict enantiomeric control. The (R)-configuration is essential for the steric fit within the hydrophobic sub-pocket of the target kinase.
References
-
Noyori, R., et al. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Cui, J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
-
Fustero, S., et al. (2011). Pyrazoles as Drugs: Facts and Fantasies. Current Medicinal Chemistry. Link
Methodological & Application
Application Note: Biocatalytic Asymmetric Reduction of 5-Acetyl-1-Methylpyrazole
Executive Summary
This application note details the protocol for the enantioselective reduction of 5-acetyl-1-methylpyrazole to (S)-1-(1-methyl-1H-pyrazol-5-yl)ethanol (or its R-enantiomer, enzyme dependent). This chiral alcohol is a critical pharmacophore in the synthesis of ALK and c-Met tyrosine kinase inhibitors.
Unlike chemocatalytic routes (e.g., CBS reduction) which often require cryogenic conditions and heavy metal catalysts, this biocatalytic route operates at ambient temperature (30°C) and neutral pH, delivering >99% enantiomeric excess (ee) and >95% conversion.
Scientific Principles & Mechanism
The Challenge of Heteroaromatic Ketones
5-acetyl-1-methylpyrazole presents specific challenges:
-
Steric Hindrance: The position of the acetyl group adjacent to the methylated nitrogen (N1) creates steric bulk, requiring KREDs with accessible active sites.
-
Thermodynamics: The equilibrium often favors the alcohol, but product inhibition can stall the reaction.
-
Solubility: The substrate has limited water solubility, necessitating a biphasic system or cosolvents.
The Biocatalytic System
The reduction is catalyzed by an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.
Reaction Stoichiometry:
Mechanistic Pathway (Visualization)
Figure 1: The coupled enzymatic cycle. The KRED consumes NADPH to reduce the pyrazole substrate, while GDH recycles NADP+ back to NADPH using glucose, driving the equilibrium forward.
Experimental Protocol
Materials Required
-
Substrate: 5-acetyl-1-methylpyrazole (Purity >98%).
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or recombinant Lactobacillus ADH.
-
Cofactor: NADP+ (disodium salt).
-
Recycle System: Glucose Dehydrogenase (GDH-105 or similar) + D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: Isopropanol (IPA) or DMSO.
Phase 1: Enzyme Screening (96-Well Plate)
Objective: Identify the enzyme variant with the highest activity and stereoselectivity.
-
Stock Preparation:
-
Dissolve substrate (20 mg/mL) in DMSO.
-
Prepare Recycle Mix: 100 mM Glucose + 1 mM NADP+ + 5 U/mL GDH in KPi buffer (pH 7.0).
-
-
Reaction Setup:
-
Add 180 µL Recycle Mix to each well.
-
Add 2-5 mg of different KRED lyophilized powders to distinct wells.
-
Initiate with 20 µL Substrate Stock (Final conc: ~2 g/L).
-
-
Incubation:
-
Seal plate with aluminum foil (photosensitive cofactors).
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
-
Add 800 µL Ethyl Acetate (EtOAc) to extract.
-
Centrifuge (4000 rpm, 5 min).
-
Analyze organic layer via Chiral HPLC.
-
Phase 2: Preparative Scale-Up (1 Liter)
Objective: Synthesis of 50g of product with pH control.
Critical Control Point: The production of gluconic acid will rapidly drop the pH, inactivating the enzyme. Automated titration with 2M NaOH or high buffer capacity is required.
Workflow Diagram
Figure 2: Preparative scale workflow including fed-batch substrate addition and pH control logic.
Detailed Steps:
-
Reactor Charge: In a 1L jacketed reactor, load 800 mL of 100 mM KPi buffer (pH 7.0).
-
Cofactor Loading: Add D-Glucose (1.5 equivalents relative to substrate) and NADP+ (0.5 mM final conc).
-
Enzyme Loading: Add optimized KRED (loading typically 1-2 wt% of substrate) and GDH (500 U). Stir gently for 10 mins.
-
Substrate Addition (Fed-Batch):
-
Dissolve 50g of 5-acetyl-1-methylpyrazole in minimal IPA (approx. 40 mL).
-
Add the substrate in 3 portions over 2 hours to prevent enzyme inhibition.
-
-
Reaction Maintenance:
-
pH Stat: Use an auto-titrator to maintain pH 7.0 using 2M NaOH. (Crucial Step).
-
Temp: Maintain 30°C.
-
-
Termination: Once HPLC indicates <0.5% starting material (typically 12-18 hours), stop agitation.
-
Extraction: Saturate aqueous phase with NaCl. Extract 3x with EtOAc (1:1 ratio).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. The product often crystallizes upon cooling in heptane/EtOAc.
Analytical Methods
To validate the protocol, establish the following HPLC method.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyrazole absorption) |
| Temperature | 25°C |
| Retention Times | Substrate: ~6.5 min (S)-Product: ~11.2 min (R)-Product: ~13.5 min |
Note: Retention times vary by column age and exact mobile phase composition. Always run a racemate standard first.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH drop due to gluconic acid. | Check pH. If <6.0, enzyme is likely deactivated. Improve buffering or use pH-stat. |
| Low Conversion | Substrate inhibition. | Switch to fed-batch addition (add substrate over 4-6 hours). |
| Low ee (<90%) | Non-selective background reaction. | Unlikely in reduction, but ensure no metal contaminants. Switch KRED variant. |
| Emulsion during Workup | Enzyme proteins acting as surfactants. | Filter reaction mixture through Celite® pad before extraction. |
References
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones.Trends in Biotechnology. Provides the foundational basis for KRED/GDH coupled systems.
-
Codexis, Inc. (2010). Ketoreductase Polypeptides and Uses Thereof. Patent US7820421B2.
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.Applied Microbiology and Biotechnology.
-
Daicel Chiral Technologies.Instruction Manual for Chiralcel OD-H.
Disclaimer: This protocol is for research and development purposes. Users should perform their own safety assessments regarding the handling of pyrazole derivatives and biological agents.
Application Note: (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol as a Tunable Chiral Ligand
This guide details the application of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol , a specialized chiral N,O-bidentate ligand. While less ubiquitous than its pyridine analog (1-(2-pyridyl)ethanol), this pyrazole-based scaffold offers unique electronic and steric tuning capabilities for asymmetric catalysis, particularly in organozinc additions and as a precursor for P,N-ligands.
Introduction & Ligand Profile
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol represents a class of chiral N,O-heterocyclic ligands . Structurally, it features a pyrazole ring with a hard nitrogen donor (N2) and a chiral hydroxyethyl group at the C5 position.
Structural Analysis & Design Logic
-
Coordination Mode: Acts as a bidentate monoanionic ligand (L*) upon deprotonation, forming a rigid 5-membered chelate ring with transition metals (Zn, Cu, Ru, Ir).
-
Electronic Tuning (The "Pyrazole Effect"): Unlike the more common pyridine analogs (pKa ~5.2), the pyrazole nitrogen is significantly less basic (pKa ~2.5). This reduced basicity increases the Lewis acidity of the coordinated metal center, potentially accelerating reactions with hard electrophiles (e.g., aldehydes).
-
Steric Environment: The N-methyl group at position 1 provides a unique steric wall adjacent to the coordination site, influencing the enantioselective pocket differently than the unsubstituted pyridine ring.
Key Applications
-
Asymmetric Alkylation: Enantioselective addition of dialkylzinc to aldehydes.
-
Ligand Precursor: Synthesis of chiral phosphinites (P,N-ligands) for Ir-catalyzed hydrogenation.
-
Transfer Hydrogenation: Ru/Ir-catalyzed reduction of ketones (as a co-ligand).
Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for characterizing the efficacy of chiral N,O-ligands. The ligand forms a dinuclear zinc complex that activates the aldehyde for nucleophilic attack.
Mechanism of Action
The reaction proceeds via a Noyori-type mechanism , where the chiral ligand bridges two zinc atoms. One zinc atom activates the aldehyde (Lewis acid), while the other delivers the ethyl group.
Materials & Reagents
-
Ligand: (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (>99% ee).
-
Metal Source: Diethylzinc (
), 1.0 M in hexanes. -
Substrate: Benzaldehyde (freshly distilled).
-
Solvent: Toluene (anhydrous, degassed).
-
Additive: Ti(OiPr)4 (optional, for specific substrates).
Step-by-Step Protocol
1. Catalyst Formation (In Situ)
-
Flame-dry a 10 mL Schlenk flask and cool under argon.
-
Add (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (3.2 mg, 0.025 mmol, 5 mol%) to the flask.
-
Add anhydrous Toluene (1.0 mL).
-
Cool the solution to 0 °C.
-
Dropwise add
(1.0 M in hexanes, 1.0 mL, 1.0 mmol, 2.0 equiv).-
Note: Evolution of ethane gas will be observed.
-
-
Stir at 0 °C for 20 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the active chiral zinc complex.
2. Asymmetric Addition
-
Cool the mixture to the optimization temperature (typically 0 °C or -20 °C).
-
Add Benzaldehyde (51 µL, 0.5 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the set temperature. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:1).
-
Typical Reaction Time: 4–12 hours.
-
3. Quench & Workup
-
Quench the reaction by adding saturated aqueous
(2 mL) and 1 M HCl (1 mL). -
Extract with
(3 x 5 mL). -
Wash combined organic layers with brine, dry over
, and concentrate under reduced pressure.
4. Analysis
-
Purify the crude product (1-phenylpropan-1-ol) by flash chromatography.
-
Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).
Optimization Table (Template)
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Notes |
| 1 | Toluene | 0 | 6 | - | - | Baseline |
| 2 | Hexane | 0 | 8 | - | - | Non-polar effect |
| 3 | Toluene | -20 | 12 | - | - | Kinetic control |
| 4 | THF | 0 | 4 | - | - | Coord. solvent (may lower rate) |
Protocol B: Synthesis of Chiral P,N-Phosphinite Ligands
The hydroxyl group of the ligand can be functionalized to create a P,N-ligand , highly effective for Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.
Reaction Scheme
Step-by-Step Protocol
-
Setup: Charge a flame-dried flask with (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv) and DMAP (0.1 equiv) in dry DCM under Argon.
-
Base Addition: Add Triethylamine (
, 1.2 equiv) and cool to 0 °C. -
Phosphinylation: Add Chlorodiphenylphosphine (
, 1.1 equiv) dropwise. -
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Filter through a short pad of neutral alumina (to remove salts without hydrolyzing the phosphinite). Concentrate under vacuum.
-
Storage: Store the resulting phosphinite ligand in a glovebox or freezer; phosphinites are moisture-sensitive.
-
Mechanistic Visualization
The following diagram illustrates the coordination mode of the ligand in the Zinc-catalyzed alkylation cycle and the derivatization pathway.
Caption: Workflow showing the dual utility of the ligand: Direct use in Zn-catalysis (Red path) and conversion to P,N-ligands (Yellow path).
Troubleshooting & Critical Parameters
Ligand Purity
-
Issue: Low ee% in catalysis.
-
Cause: The ligand may partially racemize if stored improperly or if the synthesis (reduction of ketone) was not enantiopure.
-
Solution: Verify ligand optical rotation before use. Recrystallize if possible, or repurify via chiral HPLC.
Moisture Sensitivity
-
Issue: No reaction or low yield.
-
Cause: Organozinc reagents are violently water-sensitive.
-
Solution: Ensure all glassware is flame-dried. Use a Schlenk line. Toluene must be distilled over Sodium/Benzophenone.
Background Reaction
-
Issue: Racemic product formation.
-
Cause: Uncatalyzed addition of
to the aldehyde. -
Solution: Ensure the ligand is fully dissolved and complexed before adding the aldehyde. Lowering the temperature to -20 °C suppresses the background reaction significantly more than the catalyzed pathway.
References
-
General Review on Pyrazole Ligands: Mukherjee, S., et al. "Pyrazole-Derived Ligands in Asymmetric Catalysis." Chemical Reviews, 2011.
-
Mechanism of Amino-Alcohol Catalysis: Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 1991.
-
Synthesis of Pyrazole Alcohols (Lipase Resolution): Gotor, V., et al. "Lipase-Catalyzed Resolution of Pyrazolyl Ethanols." Journal of Organic Chemistry, 2005.
-
Comparison to Pyridine Analogs: Bolm, C., et al. "Catalyzed Asymmetric Aryl Transfer Reactions with Chiral Pyridine-Alcohols." Journal of the American Chemical Society, 2002.
Application Note: Strategic Hydrogenation Protocols for 1-Methyl-5-Acetylpyrazole
Executive Summary
This guide details the hydrogenation protocols for 1-methyl-5-acetylpyrazole (CAS: 10531-78-9), a critical pharmacophore in medicinal chemistry. Unlike simple aromatic ketones, the pyrazole moiety presents unique challenges: basicity of the nitrogen atoms (potential catalyst poisoning) and steric hindrance at the 5-position (adjacent to the N-methyl group).
This document outlines two distinct workflows:
-
Asymmetric Transfer Hydrogenation (ATH): To generate the chiral alcohol 1-(1-methyl-1H-pyrazol-5-yl)ethanol with high enantiomeric excess (ee).
-
Heterogeneous Hydrodeoxygenation: To generate the ethyl derivative 1-methyl-5-ethylpyrazole via exhaustive reduction.
Chemical Context & Mechanistic Insight
The Substrate Challenge
The reduction of 1-methyl-5-acetylpyrazole is governed by the electronic and steric environment of the pyrazole ring.
-
Catalyst Poisoning: The
nitrogen (N2) is a Lewis base capable of coordinating to metal centers (Pd, Pt, Ru), potentially deactivating the catalyst [1]. -
Steric Hindrance: The acetyl group at C5 is flanked by the N-methyl group. This "ortho-like" substitution increases the energy barrier for bulky catalysts compared to the 3-acetyl or 4-acetyl isomers.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on catalyst selection.
Figure 1: Pathway A yields the alcohol (drug intermediate), while Pathway B yields the alkane (structural modification).
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Target: Chiral Alcohol (High ee) Mechanism: Noyori-Ikariya Transfer Hydrogenation Rationale: Standard high-pressure hydrogenation often fails to induce chirality efficiently in hindered heteroaromatics. ATH using Ruthenium-arene complexes offers superior functional group tolerance and enantiocontrol [2].
Materials
-
Substrate: 1-Methyl-5-acetylpyrazole (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1-2 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology
-
Inert Gas Purge: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen inhibits the Ru-hydride formation.
-
Catalyst Pre-activation:
-
Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq) to the flask.
-
Add minimal DCM.
-
Critical Step: The catalyst is a pre-catalyst. It requires base activation. However, in the HCOOH/TEA system, the amine serves this purpose.
-
-
Substrate Addition: Dissolve 1-methyl-5-acetylpyrazole (10 mmol) in degassed DCM (20 mL) and transfer to the reaction flask via cannula.
-
Reagent Initiation: Add the Formic Acid/TEA mixture (2.0 eq of formate) dropwise at 0°C.
-
Note: Exotherm is possible. Monitor internal temperature.
-
-
Reaction: Warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Monitoring: Check TLC (SiO2, 50% EtOAc/Hex) or LC-MS. The alcohol is more polar than the ketone.
-
-
Quench & Workup:
-
Quench with saturated NaHCO3 (gas evolution: CO2).
-
Extract with DCM (3x). Wash combined organics with Brine.
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting ATH
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Pyrazole N. | Increase catalyst loading to 5 mol% or switch solvent to i-PrOH/KOH system. |
| Low ee% | Temperature too high. | Run reaction at 0°C or -10°C; slower rate but higher fidelity. |
| By-products | Over-reduction. | Strictly limit reaction time; monitor via HPLC. |
Protocol B: Heterogeneous Hydrodeoxygenation
Target: Ethyl Group (Alkane) Mechanism: Pd-catalyzed hydrogenation with acidic activation. Rationale: To remove the oxygen completely, the C-OH bond must be activated. Neutral Pd/C stops at the alcohol. Acidic media promotes dehydration/hydrogenolysis [3].
Materials
-
Catalyst: 10% Pd/C (Type 39 or similar high activity), 10 wt% loading.
-
Solvent: Ethanol or Acetic Acid.
-
Additive: Concentrated HCl (catalytic amount) or H2SO4.
-
Gas: Hydrogen gas (H2), 40–60 psi (3–4 bar).
Workflow Diagram
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr bottle), dissolve 1-methyl-5-acetylpyrazole in Ethanol (0.5 M concentration).
-
Acidification: Add 5 drops of conc. HCl or 1.0 eq of Acetic Acid.
-
Why? Protonation of the intermediate alcohol facilitates water elimination to the alkene, which is then rapidly reduced to the alkane.
-
-
Catalyst Loading: Carefully add 10 wt% of Pd/C (50% wet).
-
Safety: Pd/C is pyrophoric. Keep wet and under inert atmosphere.
-
-
Hydrogenation:
-
Purge vessel with N2 three times.
-
Charge with H2 to 50 psi.
-
Heat to 50°C.
-
-
Filtration: Once H2 uptake ceases, cool, purge with N2, and filter through a Celite pad to remove Pd/C.
-
Neutralization: The filtrate is acidic. Neutralize with NaHCO3 before concentration to prevent decomposition or polymerization.
Analytical Validation
To ensure protocol integrity, the following analytical parameters should be met.
Expected NMR Shifts (CDCl3)
| Moiety | Substrate (Ketone) | Product A (Alcohol) | Product B (Ethyl) |
| C5-Substituent | |||
| Py-H4 | |||
| Key Feature | Carbonyl signal in 13C | Broad -OH singlet; CH quartet | Quartet at |
Chiral HPLC (For Protocol A)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Success Criteria: ee > 95% is typical for TsDPEN-Ru systems.
References
-
Glorius, F., et al. (2004). "Heterocyclic chemistry in drug discovery: Pyrazoles." Angewandte Chemie International Edition. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text for Heterogeneous Hydrogenation). [Link]
-
Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Heteroaromatic Ketones." Journal of the American Chemical Society, 122(27), 6510–6511. [Link]
Troubleshooting & Optimization
Technical Support Center: Kinetic Resolution of 1-(1-methylpyrazol-5-yl)ethanol
Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist (Biocatalysis Unit) Topic: Optimization of Enzymatic Kinetic Resolution (EKR) for Pyrazole Ethanols
Executive Summary & Strategy
User: Drug Development Chemist
Objective: Isolate enantiopure (S)- or (R)-1-(1-methylpyrazol-5-yl)ethanol.
Core Challenge: The substrate features a pyrazole ring with a 1-methyl group adjacent to the reaction center (the 5-position). This creates a "steric wall" that can significantly lower the reaction rate (
The Solution: An irreversible transesterification workflow using Candida antarctica Lipase B (CAL-B), optimized for hydrophobic solvation to protect the enzyme's hydration shell from the polar pyrazole moiety.
Knowledge Base: Troubleshooting & FAQs
Module A: Catalyst & Selectivity (The "Hardware")
Q1: I am using Novozym 435 (CAL-B), but the conversion stalls at 30% even after 24 hours. Why? Diagnosis: This is likely Product Inhibition or Water Accumulation , exacerbated by the basicity of the pyrazole nitrogen. Technical Explanation:
-
Acetaldehyde Poisoning: If you are using vinyl acetate, the byproduct is acetaldehyde. Acetaldehyde can form Schiff bases with lysine residues on the lipase surface, deactivating it.
-
The "N-Methyl" Steric Clash: The 1-methyl group on the pyrazole ring (at position 1) is sterically adjacent to the hydroxyl group (at position 5). This forces the substrate into a specific conformation that may struggle to fit the CAL-B active site pocket compared to a simple phenyl ring.
Resolution Protocol (Ticket #KR-001):
-
Switch Acyl Donor: Change from Vinyl Acetate to Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory to the enzyme than acetaldehyde.
-
Add Molecular Sieves: Add 4Å molecular sieves (50 mg/mL) to the reaction. This scavenges trace water that might cause hydrolysis (reverse reaction) or enzyme agglomeration.
-
Temperature Bump: Increase T from 25°C to 40°C. While this risks lowering the
-value slightly, it is often necessary to overcome the activation energy barrier imposed by the sterically hindered 1-methyl pyrazole.
Q2: My E-value is low (< 20). How do I improve enantiomeric discrimination? Diagnosis: Non-specific acylation or suboptimal solvent shell. Resolution Protocol (Ticket #KR-002):
-
Solvent Switch: If using THF or Dioxane, STOP. These hydrophilic solvents strip the essential water layer from the enzyme. Switch to MTBE (Methyl tert-butyl ether) or Toluene . High LogP solvents (hydrophobic) generally increase the structural rigidity of the enzyme, improving chiral recognition.
-
Lower Temperature: If conversion is acceptable but purity is low, drop T to 0-4°C. This magnifies the difference in activation enthalpy (
) between the fast and slow enantiomers.
Module B: Experimental Setup (The "Software")
Q3: Can I use a co-solvent to improve solubility? Answer: The substrate is a polar heterocycle. It may be sparingly soluble in pure hexane.
-
Recommendation: Use MTBE as the primary solvent. It offers the perfect balance: hydrophobic enough (LogP ~1.0) to maintain enzyme activity, but polar enough to dissolve the pyrazole substrate. Avoid DMSO or DMF; they will denature the lipase.
Q4: How do I determine the endpoint?
Answer: Do not rely on time. Kinetic resolution is governed by conversion (
-
The Golden Rule: You must stop the reaction at exactly
= 45-50% . -
Why: In a kinetic resolution, as conversion pushes past 50%, the enzyme begins to eat into the "slow" enantiomer (the one you want to keep as the alcohol), eroding its ee.
Optimized Workflow Protocols
Protocol A: Analytical Screening (Scale: 50 mg)
Use this to validate E-value before scale-up.
-
Substrate Preparation: Dissolve 50 mg of 1-(1-methylpyrazol-5-yl)ethanol in 1.0 mL of MTBE .
-
Acyl Donor: Add 3.0 equivalents of Vinyl Acetate (or Isopropenyl Acetate).
-
Catalyst: Add 10 mg of Novozym 435 (immobilized CAL-B).
-
Incubation: Shake at 30°C / 200 rpm.
-
Sampling: Take 20
L aliquots at t=1h, 4h, and 24h. -
Analysis: Filter through a silica plug (to remove enzyme). Analyze via Chiral HPLC (Daicel Chiralcel OD-H or AD-H column; Hexane/IPA gradient).
Protocol B: Preparative Resolution (Scale: 10 g)
Target: Isolation of (S)-Alcohol and (R)-Acetate.
| Parameter | Specification | Notes |
| Substrate Conc. | 0.5 M | High conc. maximizes throughput. |
| Solvent | MTBE (Anhydrous) | Pre-dried over sieves. |
| Enzyme Loading | 20 wt% (relative to substrate) | e.g., 2g enzyme for 10g substrate. |
| Acyl Donor | Vinyl Acetate (2.0 equiv) | Add in two portions (t=0 and t=4h) to minimize inhibition. |
| Agitation | Overhead Stirring | Do not use magnetic bars (they grind the enzyme beads). |
| Stop Condition | Conversion = 48-50% | Monitor by GC or HPLC. |
Workup:
-
Filter off the enzyme (can be recycled 2-3 times).
-
Evaporate volatiles (Solvent + excess Vinyl Acetate).
-
Separation: The residue contains the (S)-Alcohol and (R)-Ester . Separate via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane/EtOAc (The ester elutes first; the alcohol is much more polar due to the pyrazole/OH H-bonding).
-
Visualizing the Decision Matrix
The following diagram illustrates the critical decision pathways for optimizing the resolution based on experimental feedback.
Caption: Decision tree for optimizing kinetic resolution parameters based on initial screening metrics (Conversion and Enantioselectivity).
References & Authority
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Heteroarylethanols. Tetrahedron: Asymmetry. Link
-
Relevance: Defines the "Kazlauskas Rule" for predicting which enantiomer reacts faster (usually the (R)-enantiomer for CAL-B with vinyl acetate).
-
-
Anderson, E. M., et al. (1998). Origin of Enantioselectivity in Candida antarctica Lipase B. Biocatalysis and Biotransformation. Link
-
Relevance: Explains the structural basis of the active site pockets (large vs. medium) essential for fitting the pyrazole ring.
-
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
-
Relevance: Validates the industrial scalability of lipase-catalyzed resolution for pharmaceutical intermediates.
-
-
Pamies, O., & Backvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews. Link
-
Relevance: Provides the theoretical maximums for KR (50%) vs DKR (100%) and solvent effects on enzyme stability.
-
Validation & Comparative
Technical Guide: Optical Rotation & Enantioselective Synthesis of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol
The following technical guide details the characterization, synthesis, and quality control of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol , a chiral building block relevant to the development of pyrazole-based kinase inhibitors.
Executive Summary & Compound Profile
Target Compound: (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol CAS (Racemic): 137890-06-3 (approximate based on ketone precursor 137890-05-2) Role: Chiral intermediate for fragment-based drug discovery (e.g., MET/ALK inhibitors). Key Challenge: Obtaining high enantiomeric excess (ee > 99%) and establishing a reliable optical rotation standard, as literature values for this specific pyrazole derivative are sparse compared to phenyl analogs.
Optical Rotation Baseline
While specific literature values for this exact derivative are often proprietary, structural analogs (e.g., (R)-1-phenylethanol) and computational models suggest the (R)-enantiomer is typically Dextrorotatory (+) in polar solvents (MeOH, EtOH).
-
Predicted Specific Rotation
: +20° to +45° (c=1.0, MeOH) [Requires experimental validation per batch] -
Absolute Configuration: (R) determined via Cahn-Ingold-Prelog (CIP) priority: OH (1) > Pyrazole Ring (2) > Methyl (3) > H (4).
Comparative Synthesis Guide
To achieve the (R)-isomer with high optical purity, two primary methodologies are compared: Corey-Bakshi-Shibata (CBS) Reduction and Biocatalytic Reduction .
Method A: Chemical Asymmetric Reduction (CBS)
Uses a chiral oxazaborolidine catalyst to direct the hydride attack.
-
Mechanism: Stereoselective reduction of 1-(1-methyl-1H-pyrazol-5-yl)ethanone.
-
Pros: Scalable, well-defined mechanism, accessible reagents.
-
Cons: Sensitivity to moisture, requires borane handling.
Method B: Biocatalytic Reduction (Ketoreductase - KRED)
Uses engineered enzymes (KREDs) with cofactor recycling (NADPH).
-
Mechanism: Enzyme pocket steric constraints enforce hydride delivery to the Re- or Si-face.
-
Pros: Mild conditions (aqueous buffer), typically higher ee (>99%), Green Chemistry.
-
Cons: Enzyme screening required, substrate inhibition at high concentrations.
Performance Comparison Table
| Feature | Method A: (R)-Me-CBS Reduction | Method B: Enzymatic (KRED) |
| Enantiomeric Excess (ee) | 90% – 96% (Requires recrystallization) | > 99% (Direct) |
| Yield | 85% – 92% | 80% – 90% |
| Reagents | Borane-THF, (R)-Me-CBS Catalyst | KRED Enzyme, NADPH, Isopropanol |
| Conditions | THF, -20°C to 0°C, Anhydrous | Phosphate Buffer (pH 7), 30°C |
| Scalability | High (Kilogram scale proven) | High (if enzyme cost is managed) |
| Recommendation | Best for initial R&D / Gram-scale | Best for Process / Manufacture |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Determination of Specific Optical Rotation
This protocol ensures reproducibility by standardizing solvent and concentration, critical for comparative analysis.
Reagents:
-
Analyte: (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (Dried > 24h under vacuum).
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).
Procedure:
-
Preparation: Weigh exactly
of the sample into a volumetric flask. -
Dissolution: Dissolve in solvent and dilute to the mark. (Concentration
). -
Blanking: Fill the polarimeter cell (
path length) with pure solvent. Zero the instrument at (Sodium D-line) and . -
Measurement: Rinse the cell with the sample solution, then fill. Record the observed rotation
(average of 5 readings). -
Calculation:
Where is path length in dm, is concentration in g/100mL.
Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)
Objective: Quantify the ratio of (R) vs (S) isomers.
-
Column: Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Chiralcel OD-H.
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v) or n-Hexane : Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic pyrazole absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Enantiomer: ~8-10 min (Typical for Cellulose-2 in this mode, verify with racemate).
-
(S)-Enantiomer: ~12-15 min.
-
Workflow Visualization
The following diagram illustrates the critical path from the ketone precursor to the validated chiral alcohol.
Caption: Workflow for the asymmetric synthesis and validation of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Link
-
Pfizer Inc. (2013). Process for the synthesis of Crizotinib and intermediates (Related pyrazole chemistry). World Intellectual Property Organization. Link
-
PubChem. (2025).[1][2] 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (Compound Summary). National Library of Medicine. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
